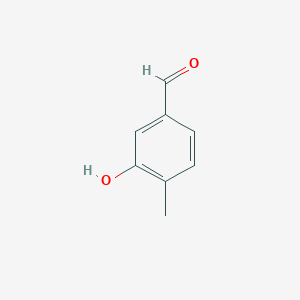

3-Hydroxy-4-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-3-7(5-9)4-8(6)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVJHJQBQKKPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014227 | |

| Record name | 3-hydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57295-30-4 | |

| Record name | 3-hydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methylbenzaldehyde (CAS: 57295-30-4)

This guide provides a comprehensive technical overview of 3-Hydroxy-4-methylbenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document delves into its chemical identity, synthesis protocols, spectroscopic characterization, and potential applications, offering field-proven insights and detailed methodologies.

Core Chemical Identity and Properties

This compound, with the CAS number 57295-30-4, is an organic compound featuring a benzene ring substituted with hydroxyl, methyl, and aldehyde functional groups at positions 3, 4, and 1, respectively.[1] This substitution pattern imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in various chemical transformations. The presence of the phenolic hydroxyl group and the electron-withdrawing aldehyde group on the aromatic ring influences its acidity, reactivity in electrophilic substitution, and potential for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57295-30-4 | [1][2] |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 73-74 °C | [2] |

| Boiling Point | 252.4 ± 20.0 °C (Predicted) | [2][3] |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 9.59 ± 0.10 (Predicted) | [2] |

| InChIKey | DHVJHJQBQKKPNB-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C=C(C=C1)C=O)O | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various routes. A well-documented and reliable method involves a two-step process starting from 3-hydroxy-4-methylbenzoic acid. This process highlights fundamental transformations in organic chemistry: the selective reduction of a carboxylic acid to a primary alcohol, followed by its gentle oxidation to an aldehyde.

Synthesis Protocol: From Carboxylic Acid to Aldehyde

This protocol details the conversion of 3-hydroxy-4-methylbenzoic acid to this compound.[4] The causality behind the choice of reagents is critical for success. Borane-dimethyl sulfide complex is chosen for its remarkable chemoselectivity in reducing carboxylic acids in the presence of other functional groups, a reaction that proceeds under mild conditions.[5][6] Subsequently, Pyridinium Dichromate (PDC) is employed as a mild oxidizing agent to convert the intermediate benzyl alcohol to the desired aldehyde without over-oxidation to the carboxylic acid, a common challenge with stronger oxidants.[7][8]

Step 1: Reduction of 3-hydroxy-4-methylbenzoic acid

-

In a suitable reaction vessel, dissolve 3-hydroxy-4-methylbenzoic acid (15.22 g, 0.1 mole) in 250 mL of anhydrous tetrahydrofuran (THF).

-

To this solution, add borane-dimethyl sulfide complex (10.0 M solution, 32.0 mL, 0.32 mole) dropwise under an inert atmosphere. The choice of a borane complex is crucial as it selectively reduces the carboxylic acid to the primary alcohol.[4][5]

-

Stir the reaction mixture for 18 hours at room temperature.

-

Quench the reaction by the slow, dropwise addition of 250 mL of 10% aqueous HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 250 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 3-hydroxy-4-methylbenzyl alcohol.

Step 2: Oxidation to this compound

-

Dissolve the crude residue from Step 1 in 500 mL of dichloromethane (CH₂Cl₂).

-

Add Pyridinium Dichromate (PDC) (45.15 g, 0.12 mole) to the solution. PDC is a mild oxidant, which is key to preventing over-oxidation to the carboxylic acid.[4][7]

-

Stir the resulting mixture for 48 hours at room temperature.

-

Filter the reaction mixture through a pad of Celite to remove chromium salts.

-

Concentrate the filtrate.

-

Purify the resulting residue by silica gel chromatography (eluent: ether:hexanes, 30:70) to afford this compound as a yellow solid (yield: 4.55 g).[4]

Mechanistic Rationale

The synthesis pathway is a deliberate sequence of reactions, each with a specific mechanistic underpinning that ensures high selectivity and yield.

Diagram: Synthesis of this compound

Caption: Synthetic route from 3-hydroxy-4-methylbenzoic acid.

Borane Reduction Mechanism: The reduction of the carboxylic acid is initiated by the coordination of the borane (a Lewis acid) to the carbonyl oxygen. This is followed by hydride transfer. The reaction proceeds through a triacyloxyborane intermediate, which upon hydrolysis, yields the primary alcohol.[5] This method is highly selective for carboxylic acids over other carbonyl compounds like esters.[9]

Diagram: Mechanism of Borane Reduction

Caption: Simplified mechanism of carboxylic acid reduction by borane.

PDC Oxidation Mechanism: The oxidation of the primary alcohol by PDC involves the formation of a chromate ester. A subsequent base-assisted elimination of a proton from the carbon bearing the hydroxyl group leads to the formation of the aldehyde and a reduced chromium species. The use of a non-aqueous solvent like dichloromethane is critical to prevent the formation of the aldehyde hydrate, which could be further oxidized to a carboxylic acid.[10][11]

Diagram: Mechanism of PDC Oxidation

Caption: Simplified mechanism of alcohol oxidation by PDC.

Spectroscopic Characterization

Thorough characterization is essential for confirming the identity and purity of this compound. The following data provides a benchmark for researchers.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 9.90 (s, 1H, -CHO), 7.36 (dd, J = 7.76, 1.44 Hz, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 7.29 (d, J = 5.52 Hz, 1H, Ar-H), 5.33 (s, 1H, -OH), 2.33 (s, 3H, -CH₃)[2] |

| ¹³C NMR (Predicted) | δ ~192 (CHO), ~155 (C-OH), ~138 (C-CH₃), ~130, ~125, ~120 (Ar-C), ~16 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch, broad), ~2850 & ~2750 (C-H stretch of aldehyde), ~1680 (C=O stretch, aldehyde), ~1600, ~1450 (C=C stretch, aromatic) |

| Mass Spec. (EI) | m/z 136 (M⁺), 135 (M⁺-H), 107 (M⁺-H-CO)[1] |

Mass Spectrometry Fragmentation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 136. A characteristic fragmentation pattern for benzaldehydes is the loss of a hydrogen radical to form a stable benzoyl cation (m/z 135), followed by the loss of carbon monoxide to yield a phenyl cation (m/z 107).[1]

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential biological and material applications.

Pharmaceutical and Agrochemical Synthesis

Hydroxybenzaldehyde derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. While specific studies on this compound are emerging, its structural motifs are present in various bioactive compounds. For instance, benzaldehydes are investigated for their potential to modulate antibiotic activity. Research into related hydroxybenzaldehydes has demonstrated antifungal and antioxidant properties.[12][13][14] This compound serves as a precursor for the synthesis of chalcones, curcuminoid analogs, and hydrazone derivatives, which are classes of compounds with known pharmacological activities, including anti-inflammatory and cytoprotective effects.[15]

Material Science

The phenolic and aldehyde functionalities of this compound make it a suitable monomer for the synthesis of polymers and resins. The aldehyde group can participate in condensation reactions, while the hydroxyl group can be modified to introduce other functionalities, allowing for the creation of materials with tailored properties.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Hazard Statements: H315, H319, H335[1]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Pu, X., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(1), e202111633. [Link]

-

Rzepa, H. (2014). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

-

Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]

-

IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. [Link]

-

AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, January 24). Corey-Schmidt oxidation of primary alcohols. Retrieved from [Link]

-

Sharma, V., et al. (2018). Oxidation of Aliphatic Primary Alcohols by Pyridinium Dichromate. Journal of Applicable Chemistry, 7(3), 640-648. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

-

Chen, Y., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PLoS ONE, 6(5), e20899. [Link]

-

SpectraBase. (n.d.). 3-Hydroxymethyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde, 100-83-4. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

Chang, S.-H., et al. (2017). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Acta Tropica, 176, 349-356. [Link]

-

Hsueh, Y.-P., et al. (2015). Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. Scientific Reports, 5, 16462. [Link]

-

NIST. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8O2). Retrieved from [Link]

- Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.

-

Li, Y., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Food Microbiology, 119, 104445. [Link]

-

ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:57295-30-4. Retrieved from [Link]

Sources

- 1. This compound | C8H8O2 | CID 585182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-HYDROXY-4-METHYL-BENZALDEHYDE CAS#: 57295-30-4 [m.chemicalbook.com]

- 3. This compound | CAS#:57295-30-4 | Chemsrc [chemsrc.com]

- 4. prepchem.com [prepchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. adichemistry.com [adichemistry.com]

- 8. joac.info [joac.info]

- 9. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. ossila.com [ossila.com]

physicochemical properties of 3-Hydroxy-4-methylbenzaldehyde

An In-depth Technical Guide to 3-Hydroxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

This compound (CAS No. 57295-30-4) is a substituted aromatic aldehyde, a class of organic compounds pivotal to synthetic chemistry.[1][2] As a bifunctional molecule, featuring both a reactive aldehyde group and a phenolic hydroxyl group on a methylated benzene ring, it represents a valuable building block for the synthesis of more complex molecular architectures. Its structural isomers, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) and 4-hydroxybenzaldehyde, are crucial intermediates in the pharmaceutical, flavor, and fragrance industries.[3][4] This guide offers a comprehensive overview of the physicochemical properties, synthesis, and handling of this compound, providing a critical knowledge base for its application in research and development.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern its solubility, reactivity, stability, and appropriate handling procedures. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₂ | [1][2][5][6] |

| Molecular Weight | 136.15 g/mol | [1][2][5] |

| CAS Number | 57295-30-4 | [1][2][5][7] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 73-74 °C | [1] |

| Boiling Point | 252.4 ± 20.0 °C (Predicted) | [1][5] |

| Density | 1.175 - 1.2 g/cm³ (Predicted) | [1][5] |

| pKa | 9.59 ± 0.10 (Predicted) | [1][6] |

| LogP | 1.71 | [5] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [5][6] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [1][6] |

Spectroscopic Profile: A Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. For this compound in deuterated chloroform (CDCl₃), the following characteristic peaks are observed:

-

δ 9.90 (1H, s): This singlet corresponds to the highly deshielded proton of the aldehyde group (-CHO).[1][7]

-

δ 7.36 (1H, dd, J = 7.76, 1.44 Hz): A doublet of doublets representing one of the aromatic protons.

-

δ 7.30 (1H, s): A singlet corresponding to another aromatic proton.[1][7]

-

δ 7.29 (1H, d, J = 5.52 Hz): A doublet from the third aromatic proton.[1][7]

-

δ 5.33 (1H, s): This singlet is attributed to the acidic proton of the hydroxyl group (-OH).[1][7]

-

δ 2.33 (3H, s): A singlet integrating to three protons, characteristic of the methyl group (-CH₃) attached to the aromatic ring.[1][7]

Infrared (IR) Spectroscopy

While specific spectra require direct measurement, the expected IR absorption bands for this compound, based on its functional groups, include:

-

~3400-3200 cm⁻¹: A broad peak corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

-

~1700-1680 cm⁻¹: A strong, sharp peak characteristic of the C=O stretching of the aromatic aldehyde.

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2900-2800 cm⁻¹ and ~2800-2700 cm⁻¹: Two distinct peaks for the C-H stretching of the aldehyde proton (Fermi resonance).

-

~1600, 1580, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In a typical GC-MS analysis, this compound would exhibit:[2][8]

-

Molecular Ion Peak (M⁺): An m/z value of 136, corresponding to the molecular weight of the compound.[2][9]

-

Major Fragments: A prominent peak at m/z 135 ([M-H]⁺), resulting from the loss of a hydrogen atom, is often observed.[10] Further fragmentation may involve the loss of the formyl group (-CHO).

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through various routes. The choice of method often depends on the availability of starting materials and desired scale.

Method 1: Oxidation of 5-(hydroxymethyl)-2-methylphenol

This protocol involves the selective oxidation of a benzyl alcohol to an aldehyde.[1][7]

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-(hydroxymethyl)-2-methylphenol (1 equivalent) in Tetrahydrofuran (THF) at room temperature.[1][7]

-

Oxidation: Add Manganese Dioxide (MnO₂) (2 equivalents) to the solution. MnO₂ is a mild oxidizing agent that selectively oxidizes benzylic alcohols.[1][7]

-

Reaction: Heat the mixture to 50°C and stir for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][7]

-

Workup: Upon completion, cool the reaction mixture and filter it through a pad of diatomaceous earth (e.g., Celite) to remove the solid MnO₂.[1][7]

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.[1][7]

-

Purification: Purify the residue via fast column chromatography on silica gel to yield this compound as a light yellow solid.[1][7]

Method 2: Reduction and Subsequent Oxidation of 3-hydroxy-4-methylbenzoic acid

This two-step approach first reduces the carboxylic acid to an alcohol, which is then oxidized to the aldehyde.[11]

Step-by-Step Methodology:

-

Reduction: To a solution of 3-hydroxy-4-methylbenzoic acid (1 equivalent) in THF, add borane dimethylsulfide complex (BH₃·SMe₂) (3.2 equivalents) dropwise. Stir the reaction for 18 hours at room temperature.[11]

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 10% aqueous HCl.[11]

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, dry with anhydrous MgSO₄, and concentrate under reduced pressure.[11]

-

Oxidation: Dissolve the resulting residue (the intermediate alcohol) in CH₂Cl₂ and add Pyridinium Dichromate (PDC) (1.2 equivalents). Stir the mixture for 48 hours.[11]

-

Purification: Filter the mixture through Celite to remove chromium salts and concentrate the filtrate. Purify the residue by column chromatography (silica gel, ether:hexanes mixture) to afford the final product.[11]

Purification by Recrystallization

For achieving high purity, the product obtained from chromatography can be further purified by recrystallization from water or benzene.[1][6][7]

Caption: Synthesis and Purification Workflow.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three key structural features: the aldehyde, the phenolic hydroxyl, and the aromatic ring.

Caption: Key Functional Groups and Their Reactivity.

-

Aldehyde Group: Susceptible to nucleophilic attack, it can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. It also participates in condensation reactions.

-

Phenolic Hydroxyl Group: The acidic proton can be removed by a base. The oxygen can act as a nucleophile in ether synthesis. It is a strongly activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

-

Stability: The compound is a solid that should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent oxidation, particularly of the aldehyde group.[1][6]

Applications in Drug Development and Organic Synthesis

While specific, large-scale applications for this compound are not as widely documented as for its isomers, its structure makes it an inherently valuable intermediate. Substituted benzaldehydes are foundational in medicinal chemistry for building heterocyclic compounds and other complex scaffolds found in pharmaceuticals and agrochemicals.[3][12] Its functional groups allow for sequential, regioselective modifications, making it a versatile starting point for synthesizing novel compounds for biological screening.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautionary Measures:

-

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves, eye protection, and face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Handle in a well-ventilated area or a chemical fume hood.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

This compound | C8H8O2 | CID 585182. PubChem. [Link]

-

This compound | CAS#:57295-30-4. Chemsrc. [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901. PubChem. [Link]

-

This compound (C8H8O2). PubChemLite. [Link]

-

The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

4-Hydroxybenzaldehyde. Wikipedia. [Link]

Sources

- 1. 3-HYDROXY-4-METHYL-BENZALDEHYDE CAS#: 57295-30-4 [m.chemicalbook.com]

- 2. This compound | C8H8O2 | CID 585182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

- 4. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. This compound | CAS#:57295-30-4 | Chemsrc [chemsrc.com]

- 6. guidechem.com [guidechem.com]

- 7. 3-HYDROXY-4-METHYL-BENZALDEHYDE | 57295-30-4 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. PubChemLite - this compound (C8H8O2) [pubchemlite.lcsb.uni.lu]

- 10. 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. nbinno.com [nbinno.com]

A Spectroscopic Guide to 3-Hydroxy-4-methylbenzaldehyde: Unveiling Molecular Structure through NMR, IR, and MS Data

This technical guide provides an in-depth analysis of the spectral data of 3-Hydroxy-4-methylbenzaldehyde, a key aromatic aldehyde derivative. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound (C₈H₈O₂) is a substituted aromatic aldehyde with a molecular weight of 136.15 g/mol .[1] Its structure, featuring a hydroxyl and a methyl group on the benzene ring in addition to the aldehyde functionality, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of this molecule's structural features.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with the expected spectral data. The following diagram illustrates the molecule with atom numbering for reference in the subsequent spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

A. ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule. The experimental ¹H NMR spectrum of this compound was obtained in deuterated chloroform (CDCl₃).[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.90 | s | 1H | Aldehydic proton (-CHO) |

| 7.36 | dd, J = 7.76, 1.44 Hz | 1H | Aromatic proton (H-5) |

| 7.30 | s | 1H | Aromatic proton (H-2) |

| 7.29 | d, J = 5.52 Hz | 1H | Aromatic proton (H-6) |

| 5.33 | s | 1H | Hydroxyl proton (-OH) |

| 2.33 | s | 3H | Methyl protons (-CH₃) |

Interpretation of the ¹H NMR Spectrum:

-

Aldehydic Proton (9.90 ppm): The downfield singlet at 9.90 ppm is characteristic of an aldehydic proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group.[3][4]

-

Aromatic Protons (7.29-7.36 ppm): The signals in the aromatic region correspond to the three protons on the benzene ring. The distinct multiplicities (doublet of doublets, singlet, and doublet) arise from their coupling with neighboring protons.

-

Hydroxyl Proton (5.33 ppm): The singlet at 5.33 ppm is assigned to the phenolic hydroxyl proton. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.

-

Methyl Protons (2.33 ppm): The upfield singlet at 2.33 ppm, integrating to three protons, is characteristic of the methyl group attached to the aromatic ring.

B. ¹³C NMR Spectral Data

| Carbon Atom | Predicted ¹³C Shift (ppm) for this compound | 4-methylbenzaldehyde (CDCl₃) | 3-methoxybenzaldehyde (DMSO-d₆)[5] |

| C=O | ~192 | 192.1 | 193.0 |

| C-OH | ~155 | - | 159.8 |

| C-CHO | ~137 | 134.5 | 137.6 |

| C-CH₃ | ~130 | 144.9 | - |

| Aromatic CH | ~130, ~125, ~116 | 129.8, 129.5 | 130.3, 122.5, 121.0, 112.9 |

| CH₃ | ~16 | 21.7 | 55.4 (O-CH₃) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (~192 ppm): The signal for the aldehydic carbonyl carbon is expected to appear significantly downfield, typically in the range of 190-200 ppm.

-

Aromatic Carbons (~116-155 ppm): The six aromatic carbons will resonate in the region of 110-160 ppm. The carbons attached to the electron-withdrawing hydroxyl and aldehyde groups will be deshielded and appear further downfield, while the carbon attached to the electron-donating methyl group will be more shielded.

-

Methyl Carbon (~16 ppm): The methyl carbon signal is anticipated to be the most upfield signal in the spectrum.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. While a detailed experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure and comparison with related compounds like 3-hydroxybenzaldehyde and vanillin (4-hydroxy-3-methoxybenzaldehyde).[6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3400-3200 | Broad, Medium | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2920, ~2820 | Medium | Aldehydic C-H stretch (Fermi resonance) |

| ~1700-1680 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~850-800 | Strong | C-H out-of-plane bend (substituted benzene) |

Interpretation of the IR Spectrum:

-

O-H Stretch (~3400-3200 cm⁻¹): A broad absorption band in this region is a clear indication of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C-H Stretches (~3100-2820 cm⁻¹): The aromatic C-H stretches appear just above 3000 cm⁻¹, while the characteristic double peak of the aldehydic C-H stretch (Fermi doublet) is expected around 2920 and 2820 cm⁻¹.

-

C=O Stretch (~1700-1680 cm⁻¹): A strong, sharp absorption in this region is definitive for the carbonyl group of the aldehyde. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.

-

Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions are characteristic of the benzene ring.

-

C-O Stretch (~1250 cm⁻¹): A strong band in this region corresponds to the stretching vibration of the phenolic C-O bond.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The GC-MS data for this compound reveals key fragmentation pathways.[1]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 136 | Moderate | [M]⁺ (Molecular ion) |

| 135 | High | [M-H]⁺ |

| 107 | Moderate | [M-CHO]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (m/z 136): The peak at m/z 136 corresponds to the molecular weight of this compound, confirming its elemental composition of C₈H₈O₂.

-

[M-H]⁺ Peak (m/z 135): The loss of a hydrogen radical, likely from the aldehyde group, results in a stable acylium ion, which is often a prominent peak in the mass spectra of aromatic aldehydes.

-

[M-CHO]⁺ Peak (m/z 107): The loss of the formyl radical (CHO) leads to the formation of a substituted phenyl cation.

The following diagram illustrates the proposed fragmentation pathway:

Caption: Proposed mass fragmentation pathway of this compound.

IV. Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide.

A. NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Causality behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. TMS is used as a universal reference standard for chemical shifts. Proper shimming is essential for high-resolution spectra with sharp lines.

B. FTIR Spectroscopy

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Causality behind Experimental Choices: The KBr pellet method is a common technique for solid samples, as KBr is transparent in the mid-IR region. Grinding the sample to a fine powder minimizes light scattering and produces a higher quality spectrum. A background scan is necessary to remove the spectral contributions of atmospheric water and carbon dioxide.

C. GC-MS

Caption: Workflow for GC-MS data acquisition and analysis.

Causality behind Experimental Choices: GC-MS is ideal for the analysis of volatile and thermally stable compounds like this compound. The choice of a suitable GC column and temperature program is critical for achieving good separation from any impurities. Electron impact ionization is a common and effective method for generating fragment ions that provide structural information.

V. Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a detailed and self-consistent structural elucidation of this compound. Each spectroscopic technique offers unique and complementary information, and when combined, they create a robust and unambiguous characterization of the molecule. This guide serves as a valuable resource for researchers and scientists, providing not only the interpreted spectral data but also the underlying principles and practical protocols for its acquisition and analysis.

References

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Example 7. Retrieved from [Link]

-

4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014, July 23). SlideShare. Retrieved from [Link]

Sources

- 1. This compound | C8H8O2 | CID 585182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-HYDROXY-4-METHYL-BENZALDEHYDE | 57295-30-4 [chemicalbook.com]

- 3. 3-hydroxybenzaldehyde, 100-83-4 [thegoodscentscompany.com]

- 4. This compound | CAS#:57295-30-4 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 7. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

Introduction: The Challenge of Regioselective Formylation

An In-depth Technical Guide to the Synthesis of Formylated p-Cresol Derivatives

The synthesis of hydroxy-methyl-substituted benzaldehydes is of significant interest to researchers in drug development and fine chemicals, as these structures serve as versatile intermediates for more complex molecules. This guide focuses on the formylation of p-cresol (4-methylphenol), a readily available starting material. A critical aspect of this process is understanding the principles of electrophilic aromatic substitution, which govern the position of the newly introduced formyl group (-CHO).

The hydroxyl (-OH) group of p-cresol is a powerful activating and ortho, para-directing group. Since the para position is occupied by the methyl group, electrophilic attack is overwhelmingly directed to the ortho position (C2 and C6 on the benzene ring). Consequently, the direct formylation of p-cresol yields 2-hydroxy-5-methylbenzaldehyde . The synthesis of other isomers, such as the requested 3-hydroxy-4-methylbenzaldehyde , is not achieved through a direct formylation of p-cresol and requires a distinct, multi-step synthetic pathway from different precursors.

This guide provides a detailed exploration of the primary, scientifically validated methods for the synthesis of 2-hydroxy-5-methylbenzaldehyde from p-cresol, focusing on the Reimer-Tiemann and Duff reactions. We will delve into the mechanisms, provide detailed experimental protocols, and compare the strategic advantages of each approach.

Part 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols.[1][2][3] It employs chloroform (CHCl₃) and a strong base, typically sodium hydroxide, to generate a highly reactive electrophile that selectively attacks the phenoxide ring.[4]

Causality and Mechanism

The reaction's efficacy hinges on the in-situ generation of dichlorocarbene (:CCl₂), a highly electron-deficient species.[2][5] The mechanism proceeds through several key stages:

-

Dichlorocarbene Formation: The strong hydroxide base deprotonates chloroform, forming the trichloromethyl anion (-CCl₃). This anion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to yield the neutral but highly electrophilic dichlorocarbene.[4]

-

Phenoxide Formation: The hydroxide base also deprotonates the phenolic hydroxyl group of p-cresol, forming the sodium p-cresoxide salt. This phenoxide is significantly more nucleophilic than the parent phenol because the negative charge is delocalized into the aromatic ring, dramatically increasing its electron density, particularly at the ortho position.[2]

-

Electrophilic Attack: The electron-rich phenoxide ring attacks the dichlorocarbene. This attack occurs preferentially at the ortho position relative to the hydroxyl group, leading to the formation of a dichloromethyl-substituted intermediate.[5]

-

Hydrolysis: Under the basic reaction conditions, the dichloromethyl group is hydrolyzed. Two successive Sₙ2 reactions with hydroxide ions replace the chlorine atoms with hydroxyl groups, forming an unstable gem-diol, which rapidly dehydrates to yield the final aldehyde product upon acidic workup.[6]

Sources

- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. byjus.com [byjus.com]

- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-Hydroxy-4-methylbenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining 3-Hydroxy-4-methylbenzaldehyde

This compound, a notable aromatic aldehyde, holds significance as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a benzaldehyde core substituted with hydroxyl and methyl groups at the 3 and 4 positions respectively, imparts a unique reactivity profile that is leveraged in the construction of more complex molecules. The International Union of Pure and Applied Chemistry (IUPAC) formally names this compound This compound [1]. Its structure is characterized by the aldehyde functional group (-CHO) ortho to the hydroxyl group (-OH) and meta to the methyl group (-CH₃) on the benzene ring.

The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. The hydroxyl group can act as a directing group in electrophilic aromatic substitutions and can be derivatized, while the aldehyde group is a gateway to a multitude of reactions such as oxidations, reductions, and carbon-carbon bond formations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 57295-30-4 | [1] |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Off-white to yellow solid | |

| Melting Point | 73-74 °C | |

| Boiling Point | 252.4 ± 20.0 °C (Predicted) | |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | |

| SMILES | CC1=C(C=C(C=C1)C=O)O | [1] |

| InChIKey | DHVJHJQBQKKPNB-UHFFFAOYSA-N | [1] |

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be achieved through various routes. Below are two distinct, experimentally validated methods, complete with detailed protocols and an exploration of the underlying reaction mechanisms.

Method 1: From 3-Hydroxy-4-methylbenzoic Acid

This two-step synthesis involves the reduction of a carboxylic acid to a benzyl alcohol, followed by the selective oxidation of the alcohol to the desired aldehyde.

Experimental Protocol:

Step 1: Reduction of 3-Hydroxy-4-methylbenzoic Acid

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-hydroxy-4-methylbenzoic acid (0.1 mole) in 250 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane dimethyl sulfide complex (BMS, 10.0 M solution, 0.32 mole) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Carefully quench the reaction by the slow, dropwise addition of 10% aqueous HCl (250 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 250 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-4-methylbenzyl alcohol.

Step 2: Oxidation to this compound

-

Dissolve the crude 3-hydroxy-4-methylbenzyl alcohol in 500 mL of dichloromethane (CH₂Cl₂).

-

To this solution, add pyridinium dichromate (PDC) (0.12 mole).

-

Stir the resulting mixture at room temperature for 48 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (eluent: ether:hexanes, 30:70) to afford this compound as a yellow solid.

Causality Behind Experimental Choices and Mechanistic Pathway:

The choice of borane dimethyl sulfide (BMS) in the first step is critical for the selective reduction of the carboxylic acid in the presence of the phenolic hydroxyl group. Borane is an electrophilic reducing agent and preferentially attacks the electron-rich carbonyl carbon of the carboxylic acid. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.

In the second step, pyridinium dichromate (PDC) is employed as a mild oxidizing agent. PDC is particularly useful for the oxidation of primary alcohols to aldehydes, as it minimizes over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents. The mechanism involves the formation of a chromate ester, followed by an E2-like elimination of the chromium species to yield the aldehyde.

Caption: Workflow for the synthesis of this compound from 3-Hydroxy-4-methylbenzoic acid.

Method 2: From 5-(hydroxymethyl)-2-methylphenol

This method utilizes a direct oxidation of a substituted benzyl alcohol to the corresponding benzaldehyde.

Experimental Protocol:

-

Dissolve 5-(hydroxymethyl)-2-methylphenol (3.18 mmol) in 4.4 mL of THF at room temperature.

-

Add manganese dioxide (MnO₂) (6.36 mmol) to the solution.

-

Heat the reaction mixture to 50 °C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through a pad of diatomaceous earth to remove the solid MnO₂.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford this compound as a light yellow solid[2].

Causality Behind Experimental Choices and Mechanistic Pathway:

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols. Its solid nature allows for easy removal from the reaction mixture by filtration, simplifying the workup procedure. The oxidation is believed to occur on the surface of the MnO₂ particles. The reaction mechanism likely involves the adsorption of the alcohol onto the manganese dioxide surface, followed by a radical or a concerted process to form the aldehyde, which is then desorbed.

Caption: Synthesis of this compound via oxidation of 5-(hydroxymethyl)-2-methylphenol.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its three key functional groups: the aldehyde, the phenolic hydroxyl, and the activated aromatic ring.

-

Aldehyde Group Reactions: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a wide array of transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (3-hydroxy-4-methylbenzoic acid) using stronger oxidizing agents.

-

Reduction: Can be reduced to the corresponding benzyl alcohol (3-hydroxy-4-methylbenzyl alcohol) using reducing agents like sodium borohydride.

-

Reductive Amination: Can react with amines in the presence of a reducing agent to form substituted benzylamines.

-

Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

-

Condensation Reactions: Can undergo condensation reactions, such as the Knoevenagel condensation, with active methylene compounds.

-

-

Phenolic Hydroxyl Group Reactions: The hydroxyl group can be:

-

Alkylated: To form ethers, by reaction with alkyl halides in the presence of a base.

-

Acylated: To form esters, by reaction with acyl chlorides or anhydrides.

-

O-Arylated: To form diaryl ethers through reactions like the Ullmann condensation.

-

-

Electrophilic Aromatic Substitution: The hydroxyl and methyl groups are both activating and ortho-, para-directing. The positions ortho and para to these activating groups are electronically enriched and thus susceptible to electrophilic attack. However, the substitution pattern will be influenced by the steric hindrance of the existing groups.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable precursor for the synthesis of various biologically active molecules and fine chemicals. Its derivatives have been explored for their potential pharmacological activities. For instance, it is a key building block for the synthesis of certain coumarin derivatives, which are known to exhibit a wide range of biological properties, including anticoagulant, anti-inflammatory, and anticancer activities.

It is important to note that while some synthetic routes for the analgesic drug Tramadol involve substituted benzaldehydes, current literature does not indicate that this compound is a direct precursor or key intermediate in its established industrial synthesis. The primary routes to Tramadol typically start from cyclohexanone and involve a Mannich reaction followed by a Grignard reaction with a different substituted phenylmagnesium bromide.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides valuable information about the electronic environment of the protons. For a CDCl₃ solution, the following signals are characteristic: a singlet for the aldehyde proton (~9.90 ppm), signals for the aromatic protons in their respective regions, a singlet for the phenolic hydroxyl proton (~5.33 ppm), and a singlet for the methyl protons (~2.33 ppm)[2]. The exact chemical shifts and coupling patterns of the aromatic protons would depend on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aldehyde carbonyl carbon would appear significantly downfield (typically in the range of 190-200 ppm). The aromatic carbons would resonate in the 110-160 ppm region, with the carbon bearing the hydroxyl group being the most deshielded among the ring carbons attached to heteroatoms. The methyl carbon would appear upfield (around 15-25 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the different functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the phenolic hydroxyl group. A strong absorption around 1680-1700 cm⁻¹ would be indicative of the C=O stretching of the aromatic aldehyde. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 136. Key fragmentation patterns would likely include the loss of a hydrogen atom to give a stable acylium ion at m/z = 135, and the loss of the formyl group (-CHO) to give a fragment at m/z = 107[1].

Purification Methods

For applications requiring high purity, this compound can be purified by several methods:

-

Recrystallization: This is a common and effective method for purifying solid compounds. Suitable solvent systems include water or benzene[2]. The choice of solvent depends on the solubility of the compound and the impurities at different temperatures.

-

Column Chromatography: As described in the synthesis protocols, silica gel column chromatography is an excellent technique for separating the desired product from byproducts and unreacted starting materials, especially when dealing with complex mixtures.

-

Sublimation: For certain compounds, sublimation under reduced pressure can be a highly effective purification method, particularly for removing non-volatile impurities.

Conclusion

This compound is a synthetically versatile molecule with a well-defined structure and predictable reactivity. The synthetic routes outlined in this guide, along with the detailed mechanistic insights, provide a solid foundation for its preparation in a laboratory setting. Its utility as a precursor to more complex and potentially bioactive molecules underscores its importance in the fields of organic synthesis and medicinal chemistry. A comprehensive understanding of its properties, reactivity, and characterization is paramount for any researcher or drug development professional seeking to utilize this valuable chemical intermediate.

References

Sources

solubility of 3-Hydroxy-4-methylbenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 3-Hydroxy-4-methylbenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (C₈H₈O₂), a key intermediate in various chemical syntheses. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical principles governing its solubility, practical experimental methodologies for its determination, and an exploration of the key factors that influence its behavior in different organic solvent systems. By integrating physicochemical property analysis with established solubility theories and detailed protocols, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction

Overview of this compound

This compound, with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol , is an aromatic aldehyde characterized by a benzene ring substituted with hydroxyl, methyl, and formyl functional groups.[1][2] Its structure dictates its chemical reactivity and physical properties, making it a valuable precursor in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₈O₂[3]

-

CAS Number: 57295-30-4[1]

-

Appearance: Light yellow solid[4]

-

Predicted LogP: 1.71[3]

The Critical Role of Solubility in Research and Development

Understanding the solubility of a compound is fundamental to its application in a laboratory or industrial setting.[6] Solubility data is paramount for:

-

Reaction Medium Selection: Choosing an appropriate solvent ensures that reactants are in the same phase, facilitating optimal reaction kinetics.

-

Purification and Crystallization: Processes like recrystallization depend entirely on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[4][5]

-

Formulation Development: In pharmaceuticals, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and delivery.[7]

-

Analytical Method Development: Techniques like HPLC and spectroscopy require the analyte to be fully dissolved for accurate quantification.

Theoretical Principles of Solubility

The solubility of this compound is governed by its molecular structure and the resulting intermolecular forces that can be established between it (the solute) and a solvent. The principle of "like dissolves like" serves as a primary guideline, meaning polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[6][8]

Molecular Structure and Intermolecular Forces

The structure of this compound features distinct polar and nonpolar regions that dictate its interactions with various solvents.

-

Polar Functional Groups:

-

Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs).[7][9] This is the most significant contributor to its solubility in polar protic solvents.

-

Aldehyde Group (-CHO): The carbonyl (C=O) in the aldehyde group is polar and can act as a hydrogen bond acceptor.[8] It also contributes to dipole-dipole interactions.

-

-

Nonpolar Regions:

-

Benzene Ring: The aromatic ring is large and hydrophobic, leading to van der Waals (specifically, London dispersion) forces.[10] This region promotes solubility in nonpolar or moderately polar solvents.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds to the molecule's hydrophobic character.

-

The interplay between these groups determines the overall polarity and solubility profile of the molecule. The presence of strong hydrogen bonding capabilities from the hydroxyl group suggests a significant solubility in protic solvents, while the aromatic ring allows for interactions with less polar solvents.[11]

Caption: Intermolecular forces between this compound and solvent classes.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interactions |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Strong hydrogen bonding is the dominant force, facilitated by the hydroxyl group.[7] |

| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | Dipole-dipole interactions and hydrogen bonding (solute as donor, solvent as acceptor).[2] |

| Moderately Polar | Dichloromethane, Ethyl Acetate | Moderate | A balance of dipole-dipole and van der Waals forces. |

| Nonpolar | Hexane, Toluene, Benzene | Low to Very Low | Dominated by weaker van der Waals forces; the polar groups hinder dissolution.[4][5] |

Note: "Water" solubility is expected to be moderate due to the competing hydrophobic nature of the benzene ring and methyl group, a common characteristic for phenols.[10]

Experimental Determination of Solubility: A Standard Operating Procedure

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[6][13]

Principle of the Method

The core principle is to create a saturated solution by agitating an excess amount of the solid solute (this compound) in the solvent of interest at a constant, controlled temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is measured using a suitable analytical technique.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.[15]

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials vigorously for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for several hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor. Repeat the experiment at least three times to ensure reproducibility.[13]

Diagram of the Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing Solubility

Effect of Temperature

For most solid solutes, solubility is an endothermic process, meaning it increases with temperature. This relationship is critical for techniques like recrystallization, where a compound is dissolved in a hot solvent and then crystallizes upon cooling. The quantitative effect of temperature on the solubility of this compound should be determined experimentally for specific solvent systems.

Impact of pH

The phenolic hydroxyl group on this compound is weakly acidic (predicted pKa ≈ 9.6).[5] In aqueous or mixed aqueous-organic systems, the pH of the solution will significantly impact solubility.

-

At acidic or neutral pH (pH < 8): The compound exists predominantly in its neutral, protonated form.

-

At alkaline pH (pH > 10): The hydroxyl group will deprotonate to form the phenolate anion (-O⁻). This ionic form is significantly more polar and, therefore, much more soluble in polar solvents like water.[16][17] This principle is often used in extraction procedures to move phenolic compounds from an organic phase to an aqueous base phase.

Safety, Handling, and Disposal

This compound is classified as an irritant.[1] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][18]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19] Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

Conclusion

The solubility of this compound is a multifaceted property dictated by its unique molecular structure, which contains both polar (hydroxyl, aldehyde) and nonpolar (aromatic ring, methyl) moieties. This structure predicts moderate to high solubility in polar protic and aprotic organic solvents, with limited solubility in nonpolar solvents. For precise applications, the isothermal shake-flask method provides a reliable means of quantitative determination. A thorough understanding of these solubility characteristics and the factors that influence them, such as temperature and pH, is indispensable for the effective use of this compound in scientific research and industrial development.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:57295-30-4. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(4), 835-837.

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

-

Ferreira, A. M., et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 29(1), 245. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2020, September 8). Is 4-hydroxy-3-methoxybenzaldehyde more polar than 3-hydroxy-4-methoxybenzaldehyde? Retrieved from [Link]

-

Vilas-Boas, C., et al. (2021). The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds from Natural Matrices Using Deep Eutectic Systems. Molecules, 26(8), 2259. Retrieved from [Link]

-

Your Organic Chemistry Tutor. (2021, September 7). Phenols- video 2 Physical properties ( Hydrogen Bonding, solubility and boiling point) [Video]. YouTube. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results for hydroxy-substituted benzaldehydes. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

-

Yilmaz, B., et al. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition, 9, 895476. Retrieved from [Link]

-

Khan Academy. (2025, June 28). Physical properties of alcohols and phenols [Video]. YouTube. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8O2). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C8H8O2 | CID 585182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-HYDROXY-4-METHYL-BENZALDEHYDE CAS#: 57295-30-4 [m.chemicalbook.com]

- 3. This compound | CAS#:57295-30-4 | Chemsrc [chemsrc.com]

- 4. 3-HYDROXY-4-METHYL-BENZALDEHYDE | 57295-30-4 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds from Natural Matrices Using Deep Eutectic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.de [fishersci.de]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Elusive Phytochemical: A Technical Guide to 3-Hydroxy-4-methylbenzaldehyde and its Natural Isomer

A Note to the Researcher: This technical guide addresses the inquiry into the natural occurrence of 3-Hydroxy-4-methylbenzaldehyde in plants. However, a comprehensive review of scientific literature and chemical databases reveals no substantive evidence of this specific isomer as a naturally occurring plant metabolite. In contrast, its structural isomer, 4-Hydroxy-3-methylbenzaldehyde , has been identified in both plant and microbial sources.

This guide, therefore, serves a dual purpose. First, it directly addresses the current state of knowledge regarding this compound, highlighting its apparent absence in the botanical kingdom based on available data. Second, it provides a detailed technical overview of the scientifically validated, naturally occurring isomer, 4-Hydroxy-3-methylbenzaldehyde, which is likely of greater interest to researchers investigating novel bioactive compounds from natural sources. By presenting this information with clarity and scientific integrity, we aim to provide a valuable and accurate resource for drug development professionals and natural product scientists.

Part 1: this compound: An Examination of its Natural Occurrence

Despite extensive phytochemical investigations, this compound has not been reported as a constituent of any plant species to date. Chemical databases such as PubChem lack entries specifying a natural plant source for this compound[1]. Furthermore, for the closely related parent compound, 3-hydroxybenzaldehyde, it has been explicitly stated that it is not found in nature[2]. While the possibility of its existence in an uninvestigated plant species cannot be entirely dismissed, the current body of scientific evidence suggests that this compound is primarily a synthetic molecule. Its properties and synthesis are well-documented in chemical literature, but its role as a phytochemical remains unproven.

Part 2: 4-Hydroxy-3-methylbenzaldehyde: A Naturally Occurring Bioactive Isomer

In contrast to its 3-hydroxy isomer, 4-Hydroxy-3-methylbenzaldehyde has been identified as a natural product, offering a tangible subject for phytochemical research and development.

Known Natural Sources

The primary documented plant source of 4-Hydroxy-3-methylbenzaldehyde is the red mangrove, Rhizophora mangle. Its presence has also been noted in microbial sources, specifically as a fungicidal agent produced by certain fungi, where it has demonstrated activity against Cryptococcus neoformans[3]. The occurrence of this compound in both the plant and fungal kingdoms suggests the existence of biosynthetic pathways capable of producing this substituted benzaldehyde.

Hypothetical Biosynthesis

While the complete biosynthetic pathway of 4-Hydroxy-3-methylbenzaldehyde in plants has not been fully elucidated, a plausible route can be hypothesized based on known metabolic pathways of aromatic compounds. The shikimate pathway, which is central to the biosynthesis of aromatic amino acids in plants and microorganisms, is the likely origin of the benzene ring. Subsequent enzymatic modifications, including hydroxylation, methylation, and oxidation, would lead to the final structure.

Caption: Hypothetical biosynthetic pathway of 4-Hydroxy-3-methylbenzaldehyde.

Biological Activities and Potential Applications

4-Hydroxy-3-methylbenzaldehyde has demonstrated a range of biological activities that warrant further investigation for potential therapeutic applications.

| Biological Activity | Organism/System | Observed Effect | Reference |

| Antifungal | Cryptococcus neoformans | Inhibits mitochondrial function, leading to cell death. | [3] |

| Antibacterial | Gram-negative bacteria | Binds to fatty acids in the outer membrane. | [3] |

These preliminary findings suggest that 4-Hydroxy-3-methylbenzaldehyde could be a valuable lead compound for the development of new antimicrobial agents. Its mechanism of action, particularly its effect on mitochondrial function and bacterial membranes, presents a promising area for further mechanistic studies.

Part 3: Experimental Protocols

For researchers interested in isolating and characterizing 4-Hydroxy-3-methylbenzaldehyde from natural sources, the following experimental workflow provides a comprehensive approach.

Extraction and Isolation Workflow

Caption: General workflow for the extraction and isolation of 4-Hydroxy-3-methylbenzaldehyde.

Step-by-Step Methodologies

3.2.1. Extraction

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves, bark of Rhizophora mangle) at room temperature and grind it into a fine powder.

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol or ethanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

3.2.2. Fractionation

-

Solvent Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Bioassay-Guided Fractionation (Optional): If a specific biological activity is being targeted, test the different fractions to identify the most active one for further purification. The antifungal and antibacterial properties of 4-Hydroxy-3-methylbenzaldehyde suggest that the ethyl acetate fraction is likely to be active.

3.2.3. Purification

-

Column Chromatography: Subject the active fraction to column chromatography on silica gel. Elute with a gradient solvent system, such as n-hexane-ethyl acetate, starting with a low polarity and gradually increasing it.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compound of interest using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.

3.2.4. Structural Elucidation

The structure of the purified compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the precise structure, including the substitution pattern on the aromatic ring.

Part 4: Conclusion and Future Directions

While the initial query into the natural occurrence of this compound in plants leads to a null finding based on current scientific knowledge, the exploration of its naturally occurring isomer, 4-Hydroxy-3-methylbenzaldehyde, reveals a promising area for further research. The confirmed presence of this compound in both plant and microbial kingdoms, coupled with its documented antimicrobial activities, positions it as a valuable candidate for natural product-based drug discovery.

Future research should focus on:

-

Screening of other plant species , particularly those in the Rhizophoraceae family, for the presence of 4-Hydroxy-3-methylbenzaldehyde.

-

Elucidation of its complete biosynthetic pathway to enable potential biotechnological production.

-

In-depth investigation of its mechanism of action against a broader range of microbial pathogens.

-

Synthesis of analogues to explore structure-activity relationships and optimize its biological activity.

This technical guide underscores the importance of rigorous scientific validation in natural product research and provides a framework for the continued investigation of promising bioactive compounds like 4-Hydroxy-3-methylbenzaldehyde.

References

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Biosynthetic Pathway of 3-Hydroxy-4-methylbenzaldehyde